5-[(Methylamino)methyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
Description
Properties
IUPAC Name |
5-(methylaminomethyl)-3H-1,3,4-oxadiazol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2.ClH/c1-5-2-3-6-7-4(8)9-3;/h5H,2H2,1H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVASKUEYWRHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NNC(=O)O1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(Methylamino)methyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride (CAS No. 1046079-42-8) is a compound belonging to the oxadiazole class, which has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₄H₇N₃O₂ with a molecular weight of 129.12 g/mol. The compound is characterized by the presence of a methylamino group and an oxadiazole ring, which are critical for its biological activity.
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study on related compounds demonstrated that derivatives of 1,3,4-oxadiazol-2(3H)-one showed promising cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer) cells. The study utilized the MTT assay to assess cell viability and determined IC50 values for several compounds in comparison with standard drugs like Doxorubicin and 5-Fluorouracil .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5a | 6.3 | MDA-MB-231 |
| 5b | 8.3 | KCL-22 |
| 5c | 9.6 | HeLa |
The presence of specific functional groups in these compounds was correlated with enhanced cytotoxicity, suggesting that similar modifications in this compound could yield potent anticancer agents.
Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antimicrobial properties. A study found that certain oxadiazoles demonstrated significant antibacterial activity against various strains of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The biological activity of oxadiazoles is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. For instance:
- Inhibition of Enzymatic Activity : Some oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Compounds may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
- Synthesis and Evaluation : A systematic study synthesized various derivatives of 1,3,4-oxadiazol-2(3H)-one and evaluated their anticancer activity against several cell lines. The results indicated that modifications at specific positions on the oxadiazole ring significantly influenced cytotoxicity .
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that the introduction of hydrophilic groups enhances solubility and bioavailability while maintaining or improving anticancer efficacy. This finding suggests potential pathways for optimizing the pharmacological profile of this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(Aminomethyl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one Hydrochloride
- Molecular Formula : C₆H₈ClN₃O₂ .
- Key Differences: Substituents: Contains an aminomethyl (-CH₂-NH₂) group at position 5 and a propargyl (-C≡CH) group at position 3. Reactivity: The propargyl group may enhance click chemistry utility, while the aminomethyl group offers primary amine reactivity, differing from the tertiary amine in the target compound.
- Applications : Likely used as a synthetic building block for heterocyclic derivatives .
5-(2-Aminophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one
- CAS Number : 65571-68-8 .
- Pharmacological Relevance: Aromatic substituents often enhance binding to hydrophobic enzyme pockets, suggesting divergent biological targets versus the target compound .
Ranitidine-N-oxide
- Structure: A ranitidine impurity with a methylamino group embedded in a larger furan-sulfone framework .
- Key Differences: Core Structure: The 1,3,4-oxadiazole ring is absent; instead, a furan-thiol backbone dominates. Stability: The methylamino group in ranitidine-N-oxide is part of a complex degradation pathway, highlighting differences in metabolic fate compared to the target compound .
Phenylephrine Hydrochloride
- Molecular Formula: C₉H₁₃NO₂·HCl .
- Key Differences: Core Structure: A benzyl alcohol scaffold with a methylamino group, enabling adrenergic receptor agonism (vasoconstriction). Functional Groups: Lacks the oxadiazolone ring but shares the methylamino motif, illustrating how scaffold diversity influences pharmacological activity .
Pazopanib Hydrochloride
- Molecular Formula : C₂₁H₂₃N₇O₂S·HCl .
- Key Differences: Core Structure: A sulfonamide-pyrimidine-indazole system with a methylamino group critical for VEGFR kinase inhibition. Role of Methylamino: Functions as a hydrogen-bond donor in kinase binding, contrasting with the target compound’s undefined biological role .
Comparative Data Table
Q & A
Basic Question: What safety protocols are essential for handling 5-[(Methylamino)methyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if ventilation is insufficient .
- Ventilation: Conduct experiments in fume hoods to avoid inhalation exposure .
- Spill Management: Contain spills with inert absorbents (e.g., sand) and dispose of as hazardous waste .
- First Aid: Immediate rinsing with water for 15+ minutes is critical for skin/eye exposure. Seek medical attention if irritation persists .
Advanced Question: How can reaction conditions be optimized to improve synthetic yields of oxadiazole derivatives like this compound?
Methodological Answer:
- Catalyst Selection: Use potassium carbonate (K₂CO₃) as a base to enhance nucleophilic substitution efficiency, as demonstrated in oxadiazole thiol alkylation reactions .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.
- Temperature Control: Room temperature (20–25°C) is effective for initial stirring, but elevated temperatures (60–80°C) may be required for cyclization steps .
- Reagent Ratios: Maintain a 1:1.1 molar ratio of starting material to alkylating agent to minimize side reactions .
Table 1: Example Reaction Conditions from Literature
| Step | Solvent | Catalyst | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Alkylation | DMF | K₂CO₃ | RT | 70–85 | |
| Cyclization | Toluene | POCl₃ | 80°C | 60–75 |
Basic Question: What analytical techniques confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups (e.g., oxadiazole ring protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 294.7) .
- X-ray Crystallography: Resolves 3D structure and hydrogen-bonding networks, critical for confirming stereochemistry .
- FT-IR Spectroscopy: Detects characteristic C=N (1600–1650 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .
Advanced Question: How can computational methods predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking: Software like AutoDock Vina models ligand-receptor interactions. For example, fluorinated phenyl groups in analogous compounds enhance binding to kinase targets .
- QSAR Modeling: Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to prioritize synthetic targets .
- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP <3 for optimal bioavailability) .
Table 2: Computational Parameters for Target Prediction
| Method | Software/Tool | Key Output Metrics | Reference |
|---|---|---|---|
| Molecular Docking | AutoDock Vina | Binding energy (ΔG), RMSD | |
| QSAR | MOE | IC₅₀, pEC₅₀ values | |
| ADMET | SwissADME | logP, BBB permeability |
Basic Question: What storage conditions ensure the compound’s stability during experimental workflows?
Methodological Answer:
- Temperature: Store at 2–8°C in a desiccator to prevent hydrolysis .
- Light Sensitivity: Use amber glass vials to avoid photodegradation.
- Moisture Control: Seal containers under inert gas (e.g., argon) to limit hygroscopicity .
Advanced Question: How to design environmental impact assessments for this compound?
Methodological Answer:
- Degradation Studies: Use HPLC-MS to monitor hydrolysis/oxidation products under simulated environmental conditions (pH 4–9) .
- Ecotoxicology Assays: Evaluate acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition .
- Soil Mobility: Measure logK₀c (soil adsorption coefficient) via batch equilibrium experiments .
Table 3: Key Parameters for Environmental Risk Assessment
| Parameter | Method | Target Value | Reference |
|---|---|---|---|
| Hydrolysis Half-life | OECD Guideline 111 | >30 days (stable) | |
| Algal EC₅₀ | OECD Guideline 201 | >10 mg/L (low risk) | |
| logK₀c | EPA SW-846 Method 9045 | <2 (high mobility) |
Advanced Question: What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Dose-Response Validation: Replicate assays (e.g., MTT for cytotoxicity) with standardized protocols to minimize inter-lab variability .
- Structural Confirmation: Verify compound purity (>95% via HPLC) before testing to exclude impurities as confounding factors .
- Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
